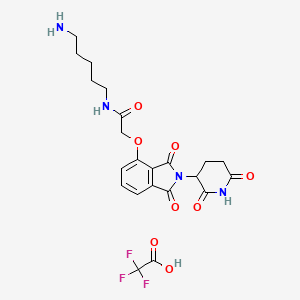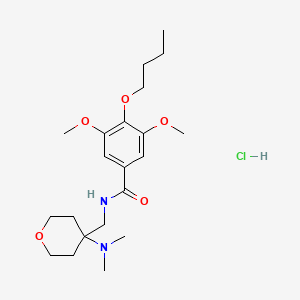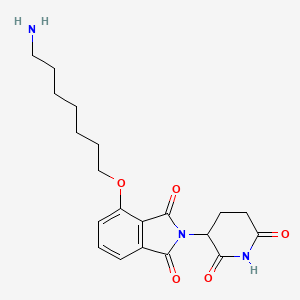
zr17-2 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zr17-2 hydrochloride is a hypothermia mimetic molecule that has shown significant potential in reducing ganglion cell death, gliosis, and electroretinogram distortion in various experimental models . This compound is particularly noted for its ability to mimic the beneficial effects of hypothermia at normal body temperatures, making it a valuable tool in neuropharmacology and other biomedical fields .
Preparation Methods
The synthesis of Zr17-2 hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Zr17-2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve reducing agents and specific catalysts.
Substitution: Substitution reactions may occur under specific conditions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Zr17-2 hydrochloride has a wide range of scientific research applications, including:
Neuropharmacology: It is used to study the effects of hypothermia mimetics on neuronal survival and function.
Cardiovascular Research: The compound has been shown to enhance the expression of cold-inducible RNA binding protein, which plays a crucial role in preventing heart failure in myocardial infarction models.
Ophthalmology: This compound is used to investigate its potential in preserving retinal function following traumatic injuries.
Biomedical Research: It is employed in various studies to understand its anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of Zr17-2 hydrochloride involves the upregulation of cold-inducible RNA binding protein, which protects mRNAs related to neuronal survival. This protection helps tilt the balance from apoptosis to survival, thereby preserving neuronal function . Additionally, this compound may block a protease that degrades cold-inducible RNA binding protein, further enhancing its protective effects .
Comparison with Similar Compounds
Zr17-2 hydrochloride is unique in its ability to mimic the effects of hypothermia at normal body temperatures. Similar compounds include other hypothermia mimetics and cold-inducible RNA binding protein agonists. this compound stands out due to its specific molecular targets and pathways involved in its mechanism of action .
Properties
Molecular Formula |
C13H21ClN6O2S |
|---|---|
Molecular Weight |
360.86 g/mol |
IUPAC Name |
2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid;hydrochloride |
InChI |
InChI=1S/C13H20N6O2S.ClH/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21;/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17);1H |
InChI Key |
MZLWOCJFMQAKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)

![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)


![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)


![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)
![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
